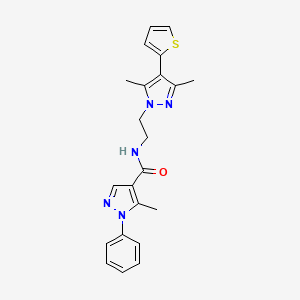

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a thiophene substituent and a carboxamide linkage. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Structural elucidation of such compounds often employs X-ray crystallography, with refinement tools like SHELX playing a critical role in determining precise molecular configurations . This compound’s unique substitution pattern—combining dimethylpyrazole, thiophene, and phenyl groups—warrants comparative analysis with structurally analogous molecules to evaluate structure-activity relationships (SAR) and synthetic feasibility.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS/c1-15-21(20-10-7-13-29-20)17(3)26(25-15)12-11-23-22(28)19-14-24-27(16(19)2)18-8-5-4-6-9-18/h4-10,13-14H,11-12H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHMMZMZVJKHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=C(C(=N3)C)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article aims to provide an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 289.4 g/mol. It features a pyrazole ring substituted with a thiophene group and a carboxamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and thiophene moieties enhances its affinity for these targets, leading to modulation of cellular signaling pathways. Notably, pyrazole derivatives have been linked to anti-inflammatory, analgesic, and anticancer effects through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .

1. Anti-inflammatory Activity

Research indicates that compounds with pyrazole structures exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can inhibit COX enzymes, leading to reduced inflammation in animal models .

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| N-(2-(3,5-dimethyl... | 55.65 (COX-1), 44.81 (COX-2) | |

| Diclofenac Sodium | 54.65 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives are known to induce apoptosis in cancer cells by targeting specific signaling pathways. For example, compounds similar to N-(2-(3,5-dimethyl... have demonstrated efficacy against several cancer cell lines by inhibiting growth and promoting cell death .

3. Antimicrobial Activity

The presence of thiophene in the structure enhances the antimicrobial properties of this compound. Studies have reported that pyrazole derivatives exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

Case Study 1: Anti-inflammatory Efficacy

In a study conducted on carrageenan-induced paw edema in rats, N-(2-(3,5-dimethyl... displayed significant inhibition of swelling comparable to standard anti-inflammatory drugs like diclofenac .

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of similar pyrazole derivatives on human lung cancer cells (A549). The results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The presence of the pyrazole and thiophene rings may enhance interactions with microbial targets, making this compound a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been investigated for its potential anti-inflammatory effects. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

3. Anticancer Potential

Similar pyrazole derivatives have shown promise in anticancer research. By modulating cellular pathways through enzyme inhibition or receptor interaction, this compound may contribute to the development of new cancer therapies .

Material Science Applications

1. Photophysical Properties

The unique structural characteristics of the compound allow it to exhibit interesting photophysical behaviors. This makes it suitable for applications in organic electronics and photonic devices where light absorption and emission properties are critical.

2. Synthesis of Functional Materials

Due to its versatile reactivity, this compound can serve as a building block for synthesizing more complex materials with tailored properties for specific industrial applications .

Biological Research Applications

1. Mechanistic Studies

The compound's interactions at the molecular level provide insights into biological mechanisms. Investigating how it binds to enzymes or receptors can lead to a better understanding of disease processes and inform drug design strategies .

2. Structure–Activity Relationship (SAR) Studies

Due to its diverse functional groups, this compound is valuable in SAR studies aimed at optimizing the efficacy and selectivity of new drugs. By modifying specific parts of the molecule, researchers can explore how changes affect biological activity .

Case Studies

Comparison with Similar Compounds

Key Structural Features

The target compound shares core motifs with other pyrazole-carboxamide derivatives. Below is a comparative analysis of its structure against two analogues from recent literature:

Implications of Structural Differences

- Thiophene vs. Compound 18a’s benzoimidazole may confer rigidity and improve metabolic stability .

- Substituent Effects : The ethyl linker in the target compound increases flexibility compared to the rigid methylthio group in Compound 18a. The chlorophenyl and dimethoxyphenyl groups in D314-0308 suggest higher lipophilicity, impacting membrane permeability .

Research Findings and Data Gaps

While specific biological data for the target compound are absent in the provided evidence, structural parallels suggest testable hypotheses:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing the compound with high purity, and how can low yields be mitigated?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation, alkylation, and carboxamide formation. Key steps require optimizing:

- Reagent stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents to prevent side reactions).

- Temperature control (e.g., maintaining 0–5°C during thiophene incorporation to avoid decomposition).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) improve purity. Low yields are addressed by iterative TLC monitoring and adjusting catalyst loading (e.g., 10 mol% K₂CO₃ for nucleophilic substitutions) .

Q. Which spectroscopic and chromatographic methods are essential for structural characterization?

- Methodological Answer : A combination of techniques validates structure and purity:

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines); check for thiophene ring oxidation using FT-IR.

- Solution stability : Dissolve in DMSO and PBS (pH 7.4); track precipitate formation over 72 hours .

Advanced Research Questions

Q. How can conflicting reports about the compound’s biological activity be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers).

- Cellular models : Compare activity in primary vs. immortalized cells (e.g., IC₅₀ differences in cancer cell lines).

- Solubility effects : Use co-solvents (e.g., 0.1% DMSO) and confirm concentration via LC-MS in media .

- Statistical Approach : Apply multivariate analysis to isolate variables (e.g., ANOVA for dose-response curves across labs) .

Q. What strategies elucidate the structure-activity relationship (SAR) of pyrazole-thiophene hybrids?

- Methodological Answer :

- Analog synthesis : Replace thiophene with furan () or modify pyrazole substituents (e.g., –CH₃ vs. –CF₃).

- Biological testing : Screen analogs against target enzymes (e.g., COX-2 inhibition) and correlate substituent effects.

- Computational modeling : Perform DFT calculations to map electronic effects (e.g., HOMO-LUMO gaps) on activity .

Q. What computational tools predict the compound’s binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1XYZ) to identify key interactions (e.g., hydrogen bonds with pyrazole N-atoms).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- Pharmacophore mapping : Align with known inhibitors using Schrödinger’s Phase .

Q. How can degradation products be identified and quantified during long-term studies?

- Methodological Answer :

- Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) and analyze via LC-MS/MS.

- Degradant identification : Compare fragmentation patterns (MS²) with synthetic standards (e.g., oxidized thiophene derivatives).

- Quantification : Use calibration curves for major degradants (LOQ = 0.1 μg/mL) .

Method Development Questions

Q. What analytical methods validate the compound’s purity in complex matrices (e.g., cell lysates)?

- Methodological Answer :

- Sample preparation : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges).

- UPLC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., 464.2 → 346.1 for quantification).

- Validation parameters : Assess linearity (R² > 0.99), recovery (>90%), and matrix effects (<15% RSD) .

Q. How are reaction intermediates characterized in situ during multi-step synthesis?

- Methodological Answer :

- Real-time monitoring : Use ReactIR to track carbonyl formation (C=O stretch at 1680 cm⁻¹).

- Quenching studies : Isolate intermediates at -78°C and analyze via NMR (e.g., alkylated pyrazole intermediates).

- Kinetic profiling : Fit time-course data to rate equations (e.g., pseudo-first-order kinetics for carboxamide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.